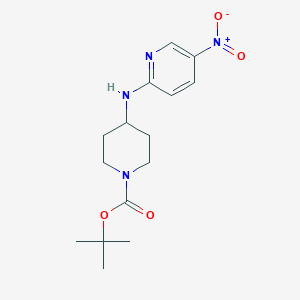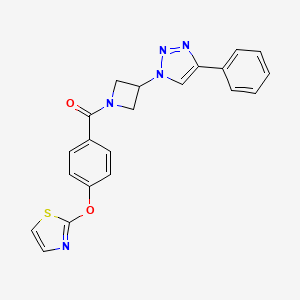
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N4O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:
Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.
Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.
Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitrate.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The piperidine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitrate derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a building block for bioactive compounds.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structure and functional groups. Similar compounds might include other nitro-substituted piperidines or pyridines, but the presence of the tert-butyl ester group sets it apart. Some similar compounds are:
Piperidine derivatives: : Piperidine itself and its various substituted derivatives.
Pyridine derivatives: : Other nitro-substituted pyridines.
Propriétés
IUPAC Name |
tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRSBUULWXMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)

